molecular formula C9H9Cl2NO B13606594 3-(3,5-Dichlorophenoxy)azetidine

3-(3,5-Dichlorophenoxy)azetidine

Cat. No.: B13606594
M. Wt: 218.08 g/mol
InChI Key: VFNUDMPKCKOBJW-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the dichlorophenoxy group enhances its reactivity and potential utility in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenoxy)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under photochemical conditions.

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves cyclization, nucleophilic substitution, and cycloaddition reactions . These methods are scalable and can be optimized for large-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dichlorophenoxy)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The dichlorophenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

3-(3,5-Dichlorophenoxy)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenoxy)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is highly strained, making it reactive and capable of undergoing various chemical transformations. This reactivity is harnessed in different applications, from catalysis to drug development .

Comparison with Similar Compounds

Uniqueness: 3-(3,5-Dichlorophenoxy)azetidine stands out due to the presence of the dichlorophenoxy group, which enhances its reactivity and potential applications. Its unique structure allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

3-(3,5-dichlorophenoxy)azetidine

InChI

InChI=1S/C9H9Cl2NO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2

InChI Key

VFNUDMPKCKOBJW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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